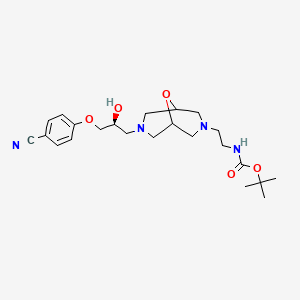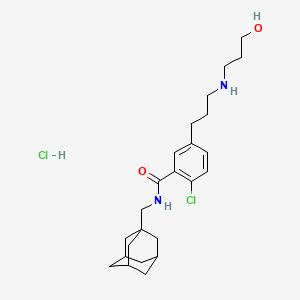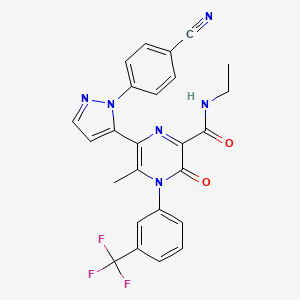
Acrylophenone
Overview
Description
Acrylophenone is an organic compound with the formula C9H8O . It can be polymerized to poly(phenylvinyl ketone) via radical or anionic mechanisms . It is sometimes used as a comonomer in the manufacturing of certain resins .
Synthesis Analysis
Acrylophenone is prepared using acetophenone, formaldehyde, and an amine hydrochloride in a Mannich reaction . Derivatization strategies of acrylophenone fragments were generally similar to those of phenylketones and phenylpropanoids .Molecular Structure Analysis
The molecular formula of Acrylophenone is C9H8O . The average mass is 132.159 Da and the monoisotopic mass is 132.057510 Da .Chemical Reactions Analysis
Acrylophenone can be polymerized to poly(phenylvinyl ketone) via radical or anionic mechanisms . More detailed information about its chemical reactions is not available in the retrieved data.Physical And Chemical Properties Analysis
Acrylophenone has a density of 1.0±0.1 g/cm3, a boiling point of 202.6±13.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its enthalpy of vaporization is 43.9±3.0 kJ/mol and the flash point is 73.7±14.8 °C . The index of refraction is 1.525 and the molar refractivity is 40.6±0.3 cm3 .Scientific Research Applications
Synthesis of Cytotoxic Compounds
Acrylophenone is used in the synthesis of compounds with cytotoxic properties . In a study, compounds having acrylophenone structure, 1-aryl-2-(N-methylpiperazino-methyl)-2-propen-1-one dihydrochlorides, were synthesized . The cytotoxicities of these compounds were tested towards various human carcinoma cell lines .
Mannich Bases
Acrylophenone is used in the synthesis of Mannich bases . Mannich bases are a group of compounds having several biological activities, such as antifungal, anti-inflammatory, cytotoxic and anticancer, and anticonvulsant activities .
Thiol Alkylation
One of the reported mechanisms of action of Mannich bases is thiol alkylation of a,b-unsaturated ketone moiety/ies which is available in the chemical structure or produced by deamination process of suitable Mannich bases .
Inhibition of Mitochondrial Respiration
Mannich bases of acrylophenone are reported to inhibit mitochondrial respiration .
Inhibition of Microtubular Polymerization
Mannich bases of acrylophenone are also reported to inhibit microtubular polymerization .
DNA Topoisomerase Enzyme Inhibition
Mannich bases of acrylophenone are reported to inhibit DNA topoisomerase enzyme .
Synthesis of Ramelteon
Acrylophenone is used in the synthesis of Ramelteon , a sleep medication that is used for the treatment of insomnia.
Chemical Research
Acrylophenone and its related products are used for scientific research . Various forms of acrylophenone are available for research purposes, including 3-(METHYLAMINO)ACRYLOPHENONE, 4’-FLUORO-3-(2-FURYL)ACRYLOPHENONE, 4’-METHYL-3-(1-NAPHTHYL)ACRYLOPHENONE, 4’-METHYL-3-(2-THIENYL)ACRYLOPHENONE, 4’-NITRO-3-(2-THIENYL)ACRYLOPHENONE, 2-METHYL-3-(P-TOLYL)ACRYLOPHENONE, and 2’,5’-DICHLORO-3,3-BIS(METHYLTHIO)ACRYLOPHENONE .
Mechanism of Action
Target of Action
Acrylophenone, also known as 1-phenylprop-2-en-1-one, is an organic compound that has been studied for its cytotoxic properties . The primary targets of acrylophenone are tumor cell lines such as Ca9-22 (human gingival carcinoma), HSC-2 (human oral squamous carcinoma), HSC-3 (human oral squamous carcinoma), and HSC-4 (human oral squamous carcinoma) .
Biochemical Pathways
The biochemical pathways affected by acrylophenone are primarily related to cellular respiration and DNA synthesis. Acrylophenone can inhibit mitochondrial respiration , disrupt microtubular polymerization , and inhibit DNA topoisomerase enzyme . These disruptions can lead to downstream effects such as cell death, particularly in tumor cells.
Pharmacokinetics
The compound’s cytotoxic properties suggest that it can be absorbed and distributed to the target cells where it exerts its effects
Result of Action
The result of acrylophenone’s action is cytotoxicity towards certain tumor cell lines By interacting with its targets and disrupting key biochemical pathways, acrylophenone can induce cell death in these cells
properties
IUPAC Name |
1-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZKZHDMPERHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26742-84-7 | |
| Record name | Poly(vinyl phenyl ketone) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26742-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30227607 | |
| Record name | 3-Oxo-3-phenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylophenone | |
CAS RN |
768-03-6 | |
| Record name | 1-Phenyl-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-3-phenylpropene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174109 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Oxo-3-phenylpropene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30227607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-2-propen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLPROPENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4QWF7V5AA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of acrylophenone?
A1: Acrylophenone has the molecular formula C9H8O and a molecular weight of 132.16 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize acrylophenone derivatives?
A2: Researchers frequently employ UV-Visible spectroscopy, FT-IR spectroscopy, and NMR (1H and 13C) spectroscopy to characterize acrylophenone derivatives. [, , , , ]
Q3: What is the primary synthetic route for preparing acrylophenone derivatives?
A3: The Claisen-Schmidt condensation reaction between acetophenone and various substituted benzaldehydes under basic conditions is the most common method for synthesizing acrylophenone derivatives. [, , , , ]
Q4: Can alternative synthetic approaches be used to prepare acrylophenone derivatives?
A4: Yes, acrylophenone derivatives can be synthesized through the KHSO4-assisted Michael addition-elimination reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-ones with diamines in water. [] Additionally, hexamethylenetetramine can be used as an inexpensive Mannich reagent in the synthesis of acrylophenones. []
Q5: Does acrylophenone undergo any characteristic rearrangements?
A5: Yes, 3,3-bis(alkylthio)-2-methyl-1-arylprop-2-en-1-ones, a class of acrylophenone derivatives, undergo base-catalyzed rearrangements to produce 3-alkylthio-2-alkylthiomethylacrylophenones. [, ]
Q6: What are some of the reported biological activities of acrylophenone derivatives?
A6: Research suggests acrylophenone derivatives exhibit a variety of biological activities, including spermicidal, [, ] anti-microtubular, [, , ] anti-cancer, [, , , ] and anti-oxidant properties. []
Q7: How do acrylophenone derivatives exert their anti-microtubular activity?
A7: Similar to colchicine, acrylophenone derivatives disrupt the microtubule system, affecting various cellular processes, such as lipoprotein secretion. [, ]
Q8: What is the mechanism of action for the spermicidal activity of acrylophenone derivatives?
A8: While the exact mechanism remains to be fully elucidated, studies suggest that the acrylophenone moiety plays a crucial role in the spermicidal activity of these compounds. [, ]
Q9: Have acrylophenone derivatives shown potential in treating hyperlipidemia?
A9: Research indicates that certain acrylophenone derivatives, particularly those with a methoxy group on the aromatic ring, can reduce serum triglyceride, cholesterol, and phospholipid levels in rats with Triton WR 1339-induced hyperlipidemia. [, ]
Q10: Have any specific drug delivery strategies been explored for acrylophenone derivatives?
A10: Researchers have investigated using low-density lipoprotein (LDL) as a delivery vehicle for an acrylophenone-based antineoplastic molecule to target cancer cells selectively. [, ]
Q11: Has computational chemistry been utilized in acrylophenone research?
A11: Yes, molecular docking studies have been performed to investigate the binding interactions of acrylophenone derivatives with specific target proteins, such as estrogen receptors and bacterial proteins. [, , ]
Q12: How does the structure of acrylophenone derivatives influence their activity?
A12: Studies highlight the importance of substituents on the phenyl rings in modulating the biological activity of acrylophenone derivatives. For instance, the presence of a methoxy group can enhance anti-microtubular and normolipemic effects. [, , ] Additionally, different substituents on the acrylophenone scaffold impact their binding affinities and interactions with target proteins. [, , ]
Q13: Have acrylophenone derivatives been explored in materials science?
A13: Yes, certain acrylophenone derivatives, such as 3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones, exhibit significant fluorescent properties, making them potentially suitable as biological probes. [, ]
Q14: What about the stability of acrylophenone and its derivatives?
A14: While specific stability data for acrylophenone and its derivatives were not detailed in the provided articles, research on related compounds like 2-(aminomethyl) acrylophenones (AMA) shows their susceptibility to degradation or metabolism in biological environments, prompting the exploration of drug delivery systems. [, ]
Q15: Has any research explored the environmental impact of acrylophenone?
A15: None of the provided articles delved into the environmental impact or degradation pathways of acrylophenone.
Q16: What analytical techniques are commonly used to study acrylophenone?
A16: Researchers utilize various techniques to analyze acrylophenone, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), thin-layer chromatography (TLC), and elemental analysis, in addition to the spectroscopic methods mentioned earlier. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[5-(3-Cyano-5-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine-3-carbonitrile](/img/structure/B1666227.png)
![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)
![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)


![4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide](/img/structure/B1666236.png)
![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)

![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide](/img/structure/B1666244.png)



